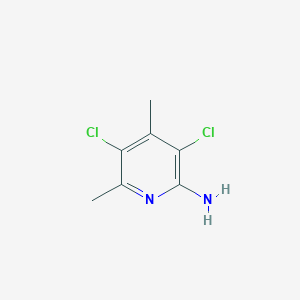

3,5-Dichloro-4,6-dimethylpyridin-2-amine

CAS No.: 56960-80-6

Cat. No.: VC7981947

Molecular Formula: C7H8Cl2N2

Molecular Weight: 191.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56960-80-6 |

|---|---|

| Molecular Formula | C7H8Cl2N2 |

| Molecular Weight | 191.05 g/mol |

| IUPAC Name | 3,5-dichloro-4,6-dimethylpyridin-2-amine |

| Standard InChI | InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |

| Standard InChI Key | FWCNFARJJWYBFH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=C1Cl)N)C)Cl |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)N)C)Cl |

Introduction

Structural Characteristics and Molecular Properties

Atomic Composition and Connectivity

The molecular formula C₇H₈Cl₂N₂ (MW 191.05 g/mol) defines a pyridine ring substituted at positions 2, 3, 4, 5, and 6 . Key structural features include:

-

Chlorine atoms at positions 3 and 5

-

Methyl groups at positions 4 and 6

-

Amino group at position 2

The SMILES notation CC1=C(C(=NC(=C1Cl)N)C)Cl precisely encodes this substitution pattern . X-ray crystallography data remain unavailable, but computational models predict a planar pyridine ring with steric interactions between the 4- and 6-methyl groups.

Spectroscopic and Physicochemical Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for analytical identification :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.01373 | 134.9 |

| [M+Na]⁺ | 212.99567 | 150.2 |

| [M+NH₄]⁺ | 208.04027 | 144.2 |

The InChIKey FWCNFARJJWYBFH-UHFFFAOYSA-N serves as a unique identifier for database searches . Theoretical calculations suggest moderate polarity (logP ≈ 2.1) and limited aqueous solubility (<1 mg/mL at 25°C), consistent with its hydrophobic substituents.

Synthetic Methodologies

Direct Synthesis from Pyridine Precursors

-

Electrophilic chlorination of dimethylpyridines using Cl₂ or SOCl₂ under Friedel-Crafts conditions

-

Nucleophilic amination via Chichibabin reaction or metal-catalyzed coupling

A plausible route involves:

-

Chlorination of 4,6-dimethylpyridin-2-amine with PCl₅ at elevated temperatures

-

Purification via recrystallization from ethanol/water mixtures

Patent-Disclosed Applications in COMT Inhibitor Synthesis

The compound serves as a key intermediate in preparing 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)- oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, a potent COMT inhibitor . Critical steps include:

-

Oxadiazole ring formation via cyclization with hydroxylamine

-

Nitro group introduction using nitric acid/sulfuric acid mixtures

-

Final deprotection under acidic conditions

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing COMT inhibitors for Parkinson’s disease treatment . COMT catalyzes dopamine metabolism, and its inhibition prolongs L-DOPA therapeutic effects.

Material Science Applications

Potential uses include:

-

Ligand design for transition metal catalysts

-

Coordination polymers utilizing the amine and chloride sites

-

Nonlinear optical materials due to polarized C-Cl bonds

Future Research Directions

Synthetic Chemistry Priorities

-

C–H activation strategies for regioselective functionalization

-

Continuous flow synthesis to improve yield and safety

-

Asymmetric catalysis for enantioselective derivatives

Biological Screening

-

Kinase inhibition assays (e.g., EGFR, VEGFR)

-

Antimicrobial testing against Gram-positive pathogens

-

In vivo neuropharmacology studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume